1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-4-8-17(9-5-13)27-12-19(24)22-15(3)20(14(2)21-22)28-18-10-6-16(7-11-18)23(25)26/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXHIRFIGOHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with various reagents to introduce the phenoxyethanone moiety . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the phenoxy group .
Scientific Research Applications
Scientific Research Applications
The unique structural characteristics of this compound make it a candidate for developing advanced materials. Its electronic properties can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: OLED Applications
Research has shown that compounds with similar structures can serve as effective electron transport materials in OLEDs. The incorporation of the pyrazole moiety facilitates charge transfer processes, enhancing device performance .
| Application | Type | Performance Improvement |
|---|---|---|
| OLEDs | Electron Transport Layer | Increased Efficiency |
| Photovoltaics | Active Layer | Enhanced Charge Mobility |
Biological Research
The compound's ability to interact with specific molecular targets makes it suitable for use as a biochemical probe. It can be employed to study enzyme mechanisms or cellular pathways due to its selective binding properties.
Case Study: Enzyme Interaction Studies
In vitro studies have indicated that similar compounds can inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease processes . The nitrophenyl group may facilitate binding through π-π stacking interactions with aromatic amino acids in enzyme active sites.
| Target Enzyme | Interaction Type | Effect |
|---|---|---|
| Kinases | Competitive Inhibition | Reduced Activity |
| Phosphatases | Non-competitive Inhibition | Altered Signaling Pathways |
Mechanism of Action
The mechanism of action of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Comparisons :
This may influence interactions with biological targets (e.g., enzymes or receptors) compared to sulfonyl-containing analogs . Diazenyl (Compound 28): The azo group (–N=N–) introduces conjugation and photolability, which may limit stability under UV exposure but enhance π-π stacking interactions in biological systems .
Biological Activity :
- Compound 28 (diazenyl-substituted) exhibited broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and antifungal efficacy comparable to fluconazole . The target compound’s sulfanyl group may modulate similar activities through hydrophobic or hydrogen-bonding interactions.
- Sulfonyl-containing triazoles (e.g., ) are often optimized for metabolic stability, a trait that may extend to the target compound due to its thioether group .
Synthetic Methodology: The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution of a halogenated ethanone with a pyrazole-thiol intermediate. This contrasts with diazenyl analogs, which require diazonium salt coupling .
Physical Properties :
- Melting points for diazenyl pyrazoles (e.g., 180°C for Compound 28) suggest high crystallinity due to planar azo groups. The sulfanyl-substituted target compound may exhibit lower melting points due to reduced molecular symmetry .
Biological Activity
The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
It features a pyrazole ring substituted with a nitrophenyl sulfanyl group and a phenoxy group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains. The presence of the nitrophenyl group is often linked to enhanced antibacterial activity due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes. The mechanism often involves the modulation of signaling pathways associated with inflammation .
The biological activity of This compound is likely mediated through several pathways:
- Enzyme Inhibition : The nitrophenyl group may interact with target enzymes, leading to inhibition. For example, similar compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase .
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole with 2-(4-methylphenoxy)ethan-1-one derivatives under reflux conditions in polar aprotic solvents like DMF, using potassium carbonate as a base. For example, similar pyrazole-ethanone analogs were synthesized in 70% yield by refluxing intermediates with phenacyl bromides in DMF for 6–8 hours . Optimization strategies include:
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Stoichiometry : A 1:1.2 molar ratio of pyrazole to phenacyl bromide minimizes unreacted starting material .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. To resolve these:
- Multi-technique validation : Cross-validate -NMR (e.g., pyrazole CH protons at δ 2.53–2.59 ppm ) with -NMR and IR (C=O stretch ~1690 cm ).
- X-ray crystallography : Definitive confirmation of structure via single-crystal analysis, as demonstrated for related pyrazoline derivatives .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers .
Basic: What analytical techniques are essential for confirming the purity and identity of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., M at m/z 397.81 for a related chlorophenyl analog ).
- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 57.36%, H: 4.05%, N: 17.60% ).
Advanced: How can the environmental fate of this compound be evaluated in ecotoxicological studies?
Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks :
Physicochemical profiling : Measure logP (octanol-water partitioning) and hydrolysis half-life at pH 7–2.
Biotic/abiotic degradation : Conduct OECD 301/302 tests to assess aerobic biodegradation and photolysis.
Ecototoxicity assays : Use Daphnia magna (acute toxicity) and algal growth inhibition tests (OECD 201/202) to determine EC values.
Modeling : Apply QSAR models to predict bioaccumulation potential .
Advanced: What experimental designs are effective for evaluating structure-activity relationships (SAR) in antimicrobial studies?
Answer:
- Gram-positive vs. Gram-negative panels : Test against S. aureus and E. coli using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
- Substituent variation : Synthesize analogs with modified sulfanyl or phenoxy groups to isolate electronic/steric effects.
- Mechanistic assays : Perform membrane permeability assays (propidium iodide uptake) or β-galactosidase inhibition to probe bacterial target engagement .
Basic: How should researchers handle discrepancies in biological activity data across replicate studies?
Answer:
- Standardize protocols : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hrs) .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers.
- Positive/negative controls : Include reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .
Advanced: What crystallographic strategies are recommended for resolving complex molecular conformations?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution datasets.
- Refinement : Apply SHELXTL or Olex2 with anisotropic displacement parameters for non-H atoms.
- Validation : Check for voids (<0.5% solvent content) and R-factor convergence (R < 0.05) .
Advanced: How can computational methods complement experimental data in studying reaction mechanisms?
Answer:
- DFT calculations : Optimize transition states (e.g., for sulfanyl group substitution) using Gaussian 09 at the B3LYP/6-31G(d) level.
- Molecular dynamics : Simulate solvent effects (DMF/water) to predict reaction pathways.
- NMR shift prediction : Use ACD/Labs or GIAO-DFT to validate experimental -NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
